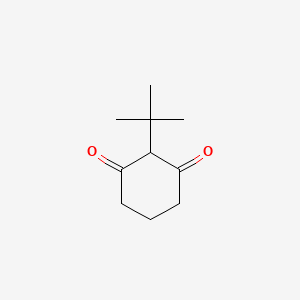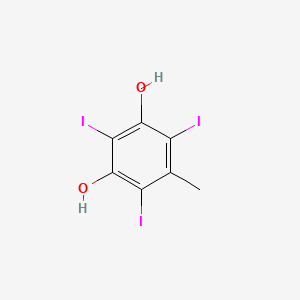
Resorcinol, 5-methyl-2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resorcinol, 5-methyl-2,4,6-triiodo- is a derivative of resorcinol, a dihydroxybenzene compound This specific derivative is characterized by the presence of three iodine atoms and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Resorcinol, 5-methyl-2,4,6-triiodo- typically involves the iodination of resorcinol derivatives. One common method includes the reaction of resorcinol with iodine and an oxidizing agent under acidic conditions. For instance, the iodination can be carried out using iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
Resorcinol, 5-methyl-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce less iodinated resorcinol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Resorcinol, 5-methyl-2,4,6-triiodo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging, particularly in X-ray contrast agents due to its high iodine content.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of Resorcinol, 5-methyl-2,4,6-triiodo- involves its interaction with various molecular targets and pathways. The compound’s high iodine content allows it to interfere with biological processes, such as enzyme activity and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Resorcinol: The parent compound, lacking the iodine and methyl groups.
2,4,6-Triiodoresorcinol: Similar structure but without the methyl group.
5-Methylresorcinol: Contains the methyl group but lacks the iodine atoms.
Uniqueness
Resorcinol, 5-methyl-2,4,6-triiodo- is unique due to its specific combination of iodine and methyl groups, which confer distinct chemical and biological properties. The presence of iodine atoms enhances its potential as a diagnostic agent in medical imaging, while the methyl group can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
52273-49-1 |
|---|---|
Fórmula molecular |
C7H5I3O2 |
Peso molecular |
501.83 g/mol |
Nombre IUPAC |
2,4,6-triiodo-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H5I3O2/c1-2-3(8)6(11)5(10)7(12)4(2)9/h11-12H,1H3 |
Clave InChI |
NFGIAMLWNIWOLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1I)O)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
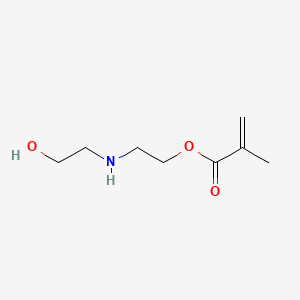
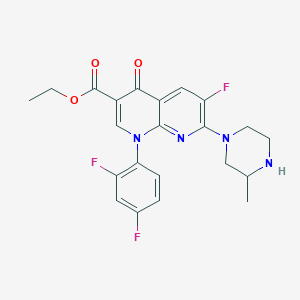
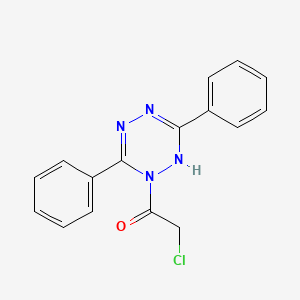
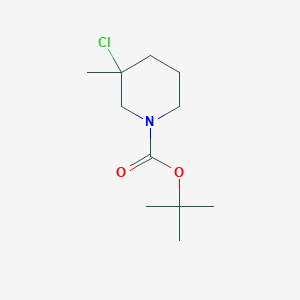
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
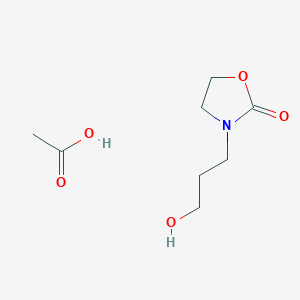
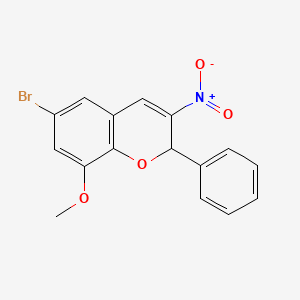
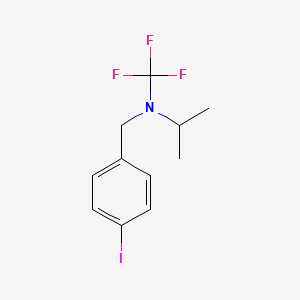
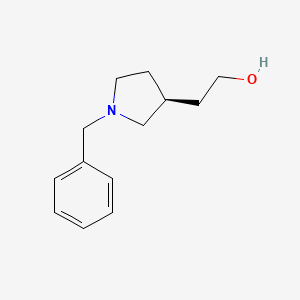
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
